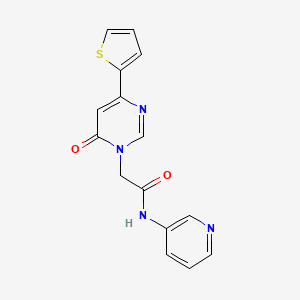

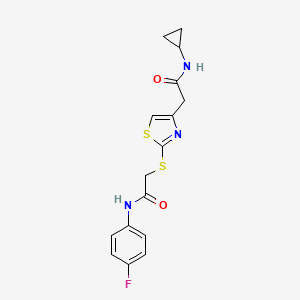

![molecular formula C11H19N3O B2410546 2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide CAS No. 1280921-08-5](/img/structure/B2410546.png)

2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole rings are found in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, imidazole compounds can generally be synthesized through the condensation of glyoxal, ammonia, and acetaldehyde . This is known as the Debus-Radziszewski imidazole synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring attached to a propanamide group via an ethyl linker. The imidazole ring is a heterocyclic ring that includes two nitrogen atoms .Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as N-alkylation and N-acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, imidazole compounds are polar and can form hydrogen bonds, which makes them soluble in water and other polar solvents .Applications De Recherche Scientifique

Selectivity and Specificity in Receptor Agonism

Research on medetomidine (4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole) demonstrates its high affinity for alpha 2-adrenoceptors, showcasing its selectivity and potency as an alpha 2-adrenoceptor agonist. This compound's specificity was confirmed through various receptor binding experiments and physiological assays, indicating its potential for medical applications targeting these receptors (Virtanen et al., 1988).

Novel Polymer Synthesis for Gene Delivery

Another research avenue involves the synthesis of novel cationic polymers, such as 2-methylacrylic acid 2-(3-imidazol-1-yl-propionyloxy)ethyl ester (IPEMA), for gene delivery applications. These polymers demonstrated DNA complexing properties and hydrolysis under physiological conditions, offering insights into the design of safer and more efficient gene delivery systems (Véron et al., 2004).

Synthesis of Ligands with Varied Coordination Spheres

The synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide and its use as a synthon for producing ligands with second coordination sphere functional groups highlights the versatility of such compounds in creating complex ligands for potential catalysis and material science applications (Cheruzel et al., 2011).

Ruthenium Complexes in Catalysis

Research on ruthenium complexes with N-heterocyclic carbene NNC-pincer ligands explores the synthesis and catalytic properties of these complexes, underlining the potential for their application in reduction reactions and transfer hydrogenation processes, which are crucial in organic synthesis and industrial chemistry (Mejuto et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and biological activity.

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives, it’s likely that multiple pathways could be affected . The downstream effects would depend on the specific pathway and biological activity.

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents , which could impact their bioavailability.

Result of Action

Given the broad range of biological activities of imidazole derivatives, the effects could be diverse .

Propriétés

IUPAC Name |

2,2-dimethyl-N-[2-(2-methylimidazol-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-9-12-5-7-14(9)8-6-13-10(15)11(2,3)4/h5,7H,6,8H2,1-4H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULDOTWPEGTMHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

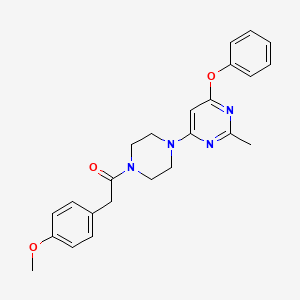

![N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2410466.png)

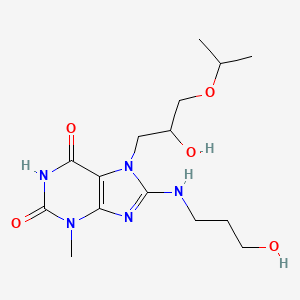

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)

methanone](/img/structure/B2410470.png)

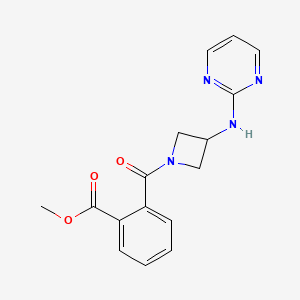

![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)

![1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2410481.png)

![2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone](/img/structure/B2410482.png)

![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2410486.png)